(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid, also known as Propioloyl-D-proline, is an organic compound with the molecular formula and a molecular weight of approximately 167.162 g/mol. It is classified under the category of pyrrolidine derivatives, which are five-membered nitrogen-containing heterocycles. The compound is characterized by a pyrrolidine ring substituted with a prop-2-ynoyl group and a carboxylic acid functional group.
The synthesis of (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid can be achieved through several methods, including:
Technical details regarding reaction conditions, yields, and purification methods are crucial for optimizing these synthesis routes.
The molecular structure of (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid can be represented using various notations:
C#CC(=O)N1CCC[C@@H]1C(=O)O
ZKHQWZAMYRWXGA-KQYNXXCUSA-J
The compound features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 167.162 g/mol |
CAS Number | 1344921-42-1 |
MDL Number | MFCD17271542 |
(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid can participate in various chemical reactions, including:
These reactions are essential for exploring the reactivity and potential modifications of this compound in synthetic chemistry.
The mechanism of action for (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid primarily involves its interaction with biological targets, particularly enzymes involved in metabolic pathways. The presence of both a carboxylic acid and a nitrogen atom in its structure allows it to participate in hydrogen bonding and coordination with metal ions or active sites on enzymes.
In metabolic studies, this compound has shown potential interactions that could influence pathways related to amino acid metabolism, particularly in conditions like hyperprolinemia.
Research indicates that compounds similar to (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid can modulate enzymatic activity through competitive inhibition or substrate mimicry.
Property | Value |
---|---|
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in water |
(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid has several scientific applications:
The versatility of (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid highlights its importance in various fields of research and application within organic chemistry and biochemistry.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: